Product packaging for 4-Hydroxy-3-(thiazol-4-yl)benzoic acid(Cat. No.:)

4-Hydroxy-3-(thiazol-4-yl)benzoic acid

Cat. No.: B11796043
M. Wt: 221.23 g/mol
InChI Key: VSEGFVZYMXQVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-(thiazol-4-yl)benzoic acid is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a benzoic acid core substituted with a hydroxyl group and a thiazole heterocycle, a structure known to contribute to diverse biological activities. The presence of both the carboxylic acid and phenolic hydroxyl group makes it a versatile building block for further chemical synthesis, such as the preparation of ester derivatives, which are valuable intermediates in drug discovery . Compounds containing the thiazole scaffold, like this one, are frequently investigated for their broad spectrum of biopharmaceutical properties. Research on analogous thiazole-based molecules has demonstrated potential applications as antitumor, antibacterial, antioxidant, and anti-inflammatory agents . The molecular framework is particularly relevant in the development of novel Schiff base ligands and their metal complexes, which have shown enhanced binding affinities to biological targets and increased cytotoxicity against cancer cell lines in preclinical studies . This compound is provided strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3S B11796043 4-Hydroxy-3-(thiazol-4-yl)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO3S

Molecular Weight

221.23 g/mol

IUPAC Name

4-hydroxy-3-(1,3-thiazol-4-yl)benzoic acid

InChI

InChI=1S/C10H7NO3S/c12-9-2-1-6(10(13)14)3-7(9)8-4-15-5-11-8/h1-5,12H,(H,13,14)

InChI Key

VSEGFVZYMXQVDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CSC=N2)O

Origin of Product

United States

Significance of Thiazole and Benzoic Acid Scaffolds in Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in drug discovery. nih.govnih.gov Its unique structural and electronic properties allow it to act as a versatile scaffold in a multitude of medicinally important compounds. The thiazole nucleus is a key component in natural products like Vitamin B1 (Thiamine) and is integral to the structure of widely used synthetic drugs. nih.govmdpi.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects. nih.govmdpi.com The development of thiazole chemistry, which has steadily progressed since the foundational work of Hofmann and Hantzsch, continues to yield novel compounds with therapeutic potential. nih.gov

Similarly, the benzoic acid scaffold is a fundamental building block in the pharmaceutical sciences. chemmethod.com As a simple aromatic carboxylic acid, it serves as a crucial intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). chemmethod.comglobalresearchonline.net Its chemical structure allows for various modifications, leading to compounds with diverse therapeutic applications, such as antifungal agents. chemmethod.com Beyond its role as a synthetic precursor, benzoic acid and its derivatives are also utilized for their preservative and pH-regulating properties in pharmaceutical formulations. globalresearchonline.netimp.kiev.ua

Historical Context of Research on Thiazole Containing Benzoic Acid Derivatives

Established Synthetic Pathways to the Core Structure

Established methods for constructing the 4-hydroxy-3-(thiazol-4-yl)benzoic acid scaffold often rely on fundamental reactions for thiazole ring formation, most notably the Hantzsch thiazole synthesis. bepls.com These pathways provide reliable access to the core structure and allow for the introduction of various substituents.

Multi-step synthesis is a cornerstone for the preparation of complex thiazole derivatives, allowing for the careful and controlled construction of the target molecule. A common strategy involves the initial preparation of a key intermediate containing a reactive functional group, which is then cyclized to form the thiazole ring.

A prominent example is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. researchgate.net For instance, the synthesis of related 3-(thiazol-4-yl)-4-hydroxycoumarin derivatives begins with the bromination of 3-acetyl-4-hydroxychromen-2-one to yield the α-haloketone intermediate, 3-(2-bromoacetyl)-4-hydroxychromen-2-one. researchgate.net This intermediate is then reacted with various thioamides (like thioacetamide (B46855) or thiobenzamide) or thioureas to afford the corresponding 4-hydroxy-3-(thiazol-4-yl)coumarin derivatives in good yields. researchgate.net This step-by-step approach ensures precise control over the final structure.

Table 1: Examples of Multi-Step Synthesis of Thiazole Derivatives via Hantzsch Reaction researchgate.net

Reactant 1 (α-haloketone)Reactant 2 (Thioamide/Thiourea)ProductYield (%)
3-(2-bromoacetyl)-4-hydroxychromen-2-oneThioacetamide4-hydroxy-3-(2-methylthiazol-4-yl)chromen-2-one72
3-(2-bromoacetyl)-4-hydroxychromen-2-oneThiourea3-(2-aminothiazol-4-yl)-4-hydroxychromen-2-one-
3-(2-bromoacetyl)-4-hydroxychromen-2-oneThiobenzamide4-hydroxy-3-(2-phenylthiazol-4-yl)chromen-2-one-

To improve efficiency and reduce waste, one-pot condensation reactions have been developed for the synthesis of thiazole derivatives. These protocols combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources.

A notable example is the one-pot, three-component synthesis of novel thiazole scaffolds. This method involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in the presence of a catalyst. nih.gov This approach allows for the rapid assembly of complex thiazole derivatives. nih.govnih.gov Similarly, thiazolidin-4-ones, which are structurally related to thiazoles, are frequently synthesized via one-pot, three-component reactions of an amine, a carbonyl compound, and a mercaptoacetic acid. nih.govekb.eg These methods are valued for their operational simplicity and ability to generate diverse molecular libraries efficiently. nih.gov

Regioselectivity, the control of the orientation of chemical bond formation, is critical in the synthesis of substituted thiazoles. The Hantzsch synthesis, for example, is inherently regioselective. The reaction between an α-haloketone and a thioamide proceeds via a specific pathway where the sulfur atom of the thioamide attacks the carbon of the carbonyl group, and the nitrogen atom attacks the halogen-bearing carbon, leading to a single, well-defined regioisomer.

More advanced strategies aim to achieve regioselectivity in more complex systems. For example, the regioselective synthesis of benzoimidazo[2,1-b]thiazole derivatives has been achieved from 2-mercaptobenzimidazoles and ketones using an oxidant in water, demonstrating a metal-free and operationally simple procedure. bepls.com The development of such regioselective methods is crucial for synthesizing specific isomers of this compound with desired biological activities. nuph.edu.ua

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques to overcome the limitations of traditional methods, such as long reaction times and harsh conditions. These techniques offer greener, faster, and more efficient routes to thiazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. ekb.egnih.gov

This technique has been successfully applied to the synthesis of various thiazole and thiazolidin-4-one derivatives. nih.govsemanticscholar.org For example, the one-pot synthesis of thiazolidin-4-one analogues from 3-formyl chromone, a primary amine, and mercaptoacetic acid is significantly enhanced under microwave irradiation. nih.gov Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives was achieved in 5-7 minutes using microwave heating, a substantial improvement over conventional methods. semanticscholar.org The benefits of this green chemistry approach include not only speed and efficiency but also often cleaner reactions with fewer byproducts. chemmethod.comconnectjournals.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolidin-4-ones ekb.eg

MethodReaction TimeGeneral Yield Range
Conventional Heating8.5 - 14.5 hoursLower
Microwave Irradiation6.5 - 11 minutesImproved

The use of catalysts is central to many modern synthetic strategies for thiazole formation, offering milder reaction conditions and improved yields. pharmaguideline.comorganic-chemistry.org Catalysts can be homogeneous or heterogeneous and are often employed to activate reactants and facilitate the key bond-forming steps.

Several catalytic systems have been reported for thiazole synthesis:

Nanoparticle Catalysis : Reusable NiFe2O4 nanoparticles have been used as an efficient catalyst for the one-pot, three-component synthesis of thiazole scaffolds in an environmentally friendly ethanol:water solvent system. nih.gov

Copper Catalysis : Copper-catalyzed methods have been developed for the arylation of heterocycle C-H bonds and for [3+1+1]-type condensation reactions to form thiazoles under mild conditions. organic-chemistry.org

Rhodium Catalysis : Rhodium(II) catalysts can be used to react 1-sulfonyl-1,2,3-triazoles with thionoesters, leading to the formation of 2,5-disubstituted thiazoles. organic-chemistry.org

Metal-Free Catalysis : In some cases, thiazole synthesis can be achieved without a metal catalyst. For example, trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of α-diazoketones with thioamides. organic-chemistry.org Another approach uses an inexpensive and efficient heterogeneous nano-catalyst, Fe3O4@vitamin B1, for a three-component, one-pot condensation in water. bepls.com

These catalytic methods provide versatile and powerful tools for the efficient and selective synthesis of this compound and its derivatives.

An in-depth examination of the synthetic pathways and structural analysis of this compound and its related derivatives reveals a landscape of evolving chemical methodologies. This article focuses specifically on the synthesis, precursor chemistry, and spectroscopic characterization of this important chemical compound.

Computational and Theoretical Modeling of 4 Hydroxy 3 Thiazol 4 Yl Benzoic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Quantum Chemical Parameter Calculations

DFT calculations are extensively used to determine key quantum chemical parameters that describe a molecule's electronic properties. These parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as Natural Bond Orbital (NBO) analysis.

The energies of the HOMO and LUMO are crucial in understanding a molecule's ability to donate and accept electrons, respectively. researchgate.net The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For aromatic systems similar to 4-Hydroxy-3-(thiazol-4-yl)benzoic acid, the HOMO is often localized on the electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule. This distribution of frontier molecular orbitals is key to predicting how the molecule will interact with other chemical species. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines the interactions between filled and vacant orbitals, quantifying the stability arising from hyperconjugative and charge-transfer interactions. researchgate.net For this compound, NBO analysis can elucidate the intramolecular hydrogen bonding and the extent of electron delocalization between the benzoic acid and thiazole (B1198619) rings.

ParameterDescriptionTypical Calculated Values for Similar Aromatic Acids
HOMO Energy Energy of the highest occupied molecular orbital, indicating electron-donating ability.-5.0 to -7.0 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.-1.0 to -3.0 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO, related to molecular stability and reactivity.4.0 to 6.0 eV
NBO Charge Distribution Provides insight into the charge distribution on individual atoms.Varies across the molecule

Prediction of Spectroscopic Properties

DFT calculations are also a reliable tool for predicting the spectroscopic properties of molecules, such as their infrared (IR) and ultraviolet-visible (UV-Vis) spectra. researchgate.net Theoretical vibrational frequencies obtained from DFT can be correlated with experimental IR spectra to aid in the assignment of vibrational modes. researchgate.net For this compound, this would involve identifying the characteristic stretching and bending frequencies of its functional groups, including the hydroxyl, carboxylic acid, and thiazole ring vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Vis absorption spectra. researchgate.net This allows for the interpretation of experimental spectra and provides insights into the nature of the electronic excitations within the molecule. The predicted absorption maxima can help in understanding the electronic structure and chromophoric groups present in this compound.

Spectroscopic PropertyDescriptionPredicted Range for Similar Compounds
IR Vibrational Frequencies Frequencies of molecular vibrations corresponding to the absorption of infrared radiation.O-H stretch: ~3500 cm⁻¹, C=O stretch: ~1700 cm⁻¹, Aromatic C-H stretch: ~3000-3100 cm⁻¹
UV-Vis Absorption Maxima (λmax) Wavelengths of maximum light absorption in the ultraviolet-visible range, corresponding to electronic transitions.250-350 nm

Analysis of Molecular Stability and Reactivity Descriptors

DFT is also utilized to calculate various molecular descriptors that provide quantitative measures of a molecule's stability and reactivity. researchgate.net The Fukui function, for instance, is a local reactivity descriptor that indicates the most likely sites for nucleophilic and electrophilic attack within a molecule. researchgate.net By analyzing the Fukui function, one can identify the reactive centers in this compound, which is invaluable for predicting its chemical behavior in various reactions.

Other global reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, can also be derived from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity profile. researchgate.net

Reactivity DescriptorDescriptionSignificance for this compound
Fukui Function Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.Predicts which atoms are most susceptible to chemical modification.
Chemical Hardness Measures the resistance of a molecule to change its electron configuration.A higher value indicates greater stability.
Electrophilicity Index Quantifies the ability of a molecule to accept electrons.Helps in understanding its behavior in charge-transfer reactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. samipubco.com

Prediction of Binding Affinity and Molecular Targets

Molecular docking simulations can be used to screen potential protein targets for this compound and to predict its binding affinity. The process involves placing the ligand in the binding site of a protein and calculating a docking score, which is an estimate of the binding free energy. rjptonline.org A lower docking score generally indicates a more favorable binding interaction. These studies can help identify which proteins the compound is likely to interact with, providing clues about its potential biological activity. nih.gov The interactions are often stabilized by hydrogen bonds and van der Waals forces. nih.govnih.gov

Pharmacophore Model Development

Pharmacophore modeling is another crucial aspect of computational drug design. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target. dovepress.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

In Silico Prediction of Biological Activity Spectra (PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the probable biological activities of a drug-like molecule based on its chemical structure. The algorithm compares the structure of a query compound against a vast database of known bioactive substances and provides a list of potential biological activities, each with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive").

While a specific PASS analysis for this compound has not been reported in the reviewed literature, the methodology is widely applied to novel heterocyclic compounds to guide further experimental research. For instance, PASS has been used to identify potential biological activities and targets for newly synthesized triazolothiadiazine derivatives, predicting activities such as phosphatase inhibition, anti-inflammatory effects, and antifungal properties nih.govdntb.gov.ua.

A hypothetical PASS prediction for this compound would involve submitting its structure to the PASS software. The output would be a table of potential activities. The Pa and Pi values range from 0.000 to 1.000, and typically, only activities with Pa > 0.7 are considered highly probable and prioritized for experimental validation. An example of what a PASS prediction table might look like for a novel compound is presented below.

Table 1: Hypothetical PASS Predictions for a Novel Heterocyclic Compound

Biological Activity Pa (Probably Active) Pi (Probably Inactive)
Anti-inflammatory 0.815 0.012
Cyclooxygenase-2 inhibitor 0.798 0.025
Analgesic 0.754 0.033
Antipyretic 0.689 0.041
5-Lipoxygenase inhibitor 0.652 0.056
Casein Kinase II inhibitor 0.588 0.078
Antiproliferative 0.510 0.150

Note: This table is for illustrative purposes only and does not represent actual predicted data for this compound.

This predictive approach allows researchers to efficiently screen compounds for a wide range of potential therapeutic applications, thereby saving significant time and resources in the early stages of drug discovery.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the molecular properties, stability, and reactivity of a chemical compound. Computational chemistry provides powerful tools to model these solvent effects, offering insights into how a molecule like this compound might behave in different media. These studies are crucial for understanding reaction mechanisms, predicting solubility, and interpreting spectroscopic data.

Theoretical studies on similar molecules, such as other benzoic acid derivatives, demonstrate the profound impact of solvents. For example, computational investigations on 4-(1H-triazol-1-yl)benzoic acid hybrids have used Density Functional Theory (DFT) to study how solvent polarity affects antioxidant mechanisms mdpi.com. These studies calculate key descriptors like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) in both the gas phase and in solvents of varying polarity, such as methanol (B129727) and water mdpi.com.

It has been shown that the polarity of the solvent can affect the hydrogen-donating ability of phenolic compounds mdpi.com. For certain antioxidant compounds, moving from the gas phase to a polar solvent like methanol can significantly decrease the O–H bond dissociation enthalpy, indicating that the solvent facilitates the hydrogen atom transfer mechanism central to radical scavenging mdpi.com.

A key aspect of reactivity for this compound would be the potential for proton transfer from its hydroxyl and carboxylic acid groups. Studies on the structurally related 4-hydroxy-3-formyl benzoic acid have shown that intermolecular proton transfer is heavily dependent on the presence of polar protic solvents nih.gov. Computational models, such as those using the AM1 level of theory, can predict the energy barriers for such proton transfer reactions in both the ground and excited states, revealing how solvents can lower these barriers and facilitate the reaction nih.gov.

The data below, derived from a study on 4-(1H-triazol-1-yl)benzoic acid hybrids, illustrates how computational methods can quantify solvent effects on a key property related to reactivity mdpi.com.

Table 2: Example of Calculated O-H Bond Dissociation Enthalpy (BDE) in Different Media for an Analogous Phenolic Compound

Compound Analogue BDE (kcal/mol) in Gas Phase BDE (kcal/mol) in Methanol BDE (kcal/mol) in Water
Analogue 1 80.32 75.89 75.45
Analogue 2 75.61 71.42 71.01
Analogue 3 77.49 72.98 72.56

Source: Adapted from a study on triazole benzoic acid hybrids mdpi.com. This data is not for this compound but serves as an example of computational outputs.

These computational approaches are essential for building a comprehensive understanding of a molecule's behavior. For this compound, such studies could predict its reactivity in biological environments, help in designing synthetic routes, and guide the formulation of potential pharmaceutical products.

Structure Activity Relationship Sar and Design Strategies for 4 Hydroxy 3 Thiazol 4 Yl Benzoic Acid Derivatives

Impact of Substituent Nature on Biological Efficacy

The type and position of substituents on the aromatic rings of 4-Hydroxy-3-(thiazol-4-yl)benzoic acid derivatives are critical determinants of their biological activity. Modifications can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

The electronic nature of substituents added to the benzoic acid or thiazole (B1198619) rings can significantly modulate biological efficacy. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution across the molecule, which can impact binding affinity to target proteins and metabolic stability.

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups increase electron density in the aromatic ring. The hydroxyl group, for instance, can act as an electron-donating group through resonance, particularly when positioned ortho or para to the reaction site. quora.com Studies on other benzoic acid derivatives have shown that strong electron-donating groups attached to the benzene (B151609) ring are an important feature for certain biological activities, such as anti-sickling properties. iomcworld.com In the context of this compound, adding further EDGs to the phenyl ring could enhance its interaction with electron-deficient pockets in a target protein.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), halogens (e.g., -Cl, -F), and trifluoromethyl (-CF3) pull electron density away from the aromatic ring. The presence of an EWG can stabilize a conjugate base, making the parent molecule more acidic. otterbein.edu In some contexts, EWGs can lead to improved biological activity. For example, the introduction of a 2-halo-benzyloxy group at the 3-position of a related 4-(thiazol-5-yl)benzoic acid moiety maintained potent inhibitory activities against protein kinase CK2 and led to higher antiproliferative activities. nih.gov The strategic placement of EWGs can facilitate specific interactions, such as hydrogen bonds or halogen bonds, with target residues.

The following table summarizes the potential impact of different electronic groups on the properties of a derivative.

Substituent GroupExampleElectronic EffectPotential Impact on Biological Activity
Strong EDG-OH, -NH2Increases electron density on the aromatic ringMay enhance binding to electron-deficient targets; can act as H-bond donor
Moderate EDG-OCH3Increases electron density on the aromatic ringCan improve metabolic stability and lipophilicity
Weak EDG-CH3Slightly increases electron densityCan provide favorable steric interactions
Strong EWG-NO2, -CF3Decreases electron density on the aromatic ringCan form specific polar interactions; may alter pKa
Halogens (EWG)-Cl, -F, -BrDecrease electron density via inductionCan participate in halogen bonding; alters lipophilicity

For the this compound scaffold, several isomeric variations can be considered:

Isomers of the Benzoic Acid Core: Moving the hydroxyl and carboxyl groups on the benzene ring (e.g., 2-hydroxy vs. 3-hydroxybenzoic acid) creates positional isomers with distinct chemical properties. nih.gov For instance, 2-hydroxybenzoic (salicylic) acid can form an internal hydrogen bond, a feature not present in its 3- and 4-hydroxy counterparts, which significantly alters its physicochemical properties and biological profile. ju.edu.jonih.gov

Isomers of the Thiazole Linkage: The position of the thiazole ring on the benzoic acid core is critical. The title compound features a thiazole at position 3. A positional isomer, such as a derivative of 4-(thiazol-5-yl)benzoic acid, has been investigated as a potent protein kinase CK2 inhibitor. nih.gov

Substituent Position on the Thiazole Ring: The placement of substituents on the thiazole ring itself can lead to different isomers with varied activities. Functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro group at the ortho, meta, or para position resulted in compounds with different crystal structures and electronic properties, demonstrating the profound influence of substituent placement. mdpi.combohrium.com

The table below illustrates how positional isomerism can affect molecular properties.

Isomer DescriptionExample CompoundKey Structural DifferencePotential Biological Implication
Title CompoundThis compoundThiazole at C3 of benzoic acidSpecific spatial arrangement for target binding
Positional Isomer (Thiazole)4-Hydroxy-2-(thiazol-4-yl)benzoic acidThiazole at C2 of benzoic acidAltered geometry and intramolecular H-bonding potential
Positional Isomer (Benzoic Acid)3-Hydroxy-4-(thiazol-4-yl)benzoic acidSwapped -OH and thiazole positionsDifferent electronic and steric environment
Positional Isomer (Thiazole Ring)4-Hydroxy-3-(thiazol-2-yl)benzoic acidLinkage through C2 of thiazoleChanges in vector and distance of functional groups

Molecular Hybridization as a Design Principle

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.net This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action that can address multifactorial diseases. researchgate.net

For this compound, this principle can be applied by combining its core structure with other known bioactive scaffolds. For example, the thiazole moiety is a key component in numerous approved drugs with diverse activities. globalresearchonline.net A hybrid molecule could be designed by linking the benzoic acid's carboxyl group or another position on the scaffold to a second pharmacophore via a stable or biodegradable linker. This strategy has been successfully applied in the design of 4-thiazolidinone-bearing hybrid molecules for anticancer activity. mdpi.com The resulting hybrid possesses unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties distinct from its individual components. researchgate.net

Optimization of Heterocyclic Scaffolds for Enhanced Activity

The thiazole ring in this compound is a "privileged scaffold" that can be optimized to enhance biological activity. globalresearchonline.net This can be achieved through two main approaches:

Substituent Modification: Introducing various substituents onto the thiazole ring can fine-tune its electronic and steric properties. This is a common strategy in SAR studies to explore the chemical space around a hit compound and improve its potency. nih.gov

Bioisosteric Replacement: The thiazole ring can be replaced with other heterocyclic scaffolds, a technique known as bioisosteric replacement. Heterocycles such as triazoles, oxazoles, pyrazoles, or pyridazines can be used to substitute the thiazole ring to improve target affinity, selectivity, or pharmacokinetic properties. nih.govnih.gov For instance, in a study on protein kinase CK2 inhibitors, analogs where the benzene ring was replaced by azabenzene scaffolds like pyridine (B92270) and pyridazine (B1198779) showed potent inhibitory activities. nih.gov

Stereochemical Considerations in Derivative Design

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The introduction of a chiral center into a derivative of this compound would result in stereoisomers (enantiomers or diastereomers), which may exhibit significantly different biological activities, potencies, and metabolic profiles.

For example, if a substituent containing a chiral carbon is added to the scaffold, it becomes essential to separate and evaluate the individual isomers. A study on 4-aryl-2-cycloalkylidenhydrazinylthiazole derivatives demonstrated the importance of stereochemistry; the (R)-(Z) isomer of one compound was endowed with a potent and selective inhibitory activity against human monoamine oxidase B (hMAO-B) that was much higher than other isomers and reference drugs. nih.gov Therefore, the design of chiral derivatives of this compound must consider the synthesis and testing of stereochemically pure compounds to identify the most active and selective agent. nih.gov

Future Research Directions and Emerging Academic Applications

Development of Novel Synthetic Routes for Complex Derivatives

The development of innovative and efficient synthetic methodologies is crucial for expanding the chemical diversity of derivatives based on the 4-hydroxy-3-(thiazol-4-yl)benzoic acid core. A primary focus is the creation of more complex molecules with enhanced biological activity and specificity. One established method for synthesizing the core thiazole (B1198619) ring is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea (B124793). jpionline.org This foundational reaction has been adapted to incorporate various substituted ketones, leading to a wide array of 2-amino-4-substituted phenyl thiazoles. jpionline.org

Building upon this core, researchers are exploring multi-step reaction sequences to introduce additional functional groups and heterocyclic systems. For instance, a common strategy involves the initial synthesis of a core structure, such as 3-acetyl-4-hydroxychromen-2-one, which is then brominated to create a reactive intermediate like 3-(2-bromoacetyl)-4-hydroxychromen-2-one. researchgate.net This intermediate can subsequently react with various thioamides or thioureas to yield complex derivatives, such as 3-(thiazol-4-yl)-4-hydroxychromen-2-ones, in good yields. researchgate.net Similarly, novel thiazole derivatives bearing N-acyl hydrazone, pyrrole, pyrazole, and triazole moieties have been synthesized, demonstrating the scaffold's capacity for elaborate chemical modification. nih.gov The synthesis of hydrazone derivatives, for example, can be achieved by refluxing a fluorophenyl-derived product in anhydrous N,N-dimethyl formamide, a process that yields potential antibiotic candidates. nih.gov These advanced synthetic routes are essential for generating libraries of complex derivatives necessary for structure-activity relationship (SAR) studies and the identification of lead compounds for new therapeutic applications.

Advanced Mechanistic Studies of Biological Actions

Beyond identifying the biological activities of this compound derivatives, current research is delving into their precise mechanisms of action at the molecular and cellular levels. Understanding how these compounds interact with biological targets is critical for their rational design and optimization.

Enzyme kinetics studies are a key tool in this endeavor. For example, mechanistic analysis of certain hydroxyl-substituted benzoic acid derivatives has revealed noncompetitive reversible inhibition of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov In the context of cancer, specific thiazole derivatives have been shown to induce cell cycle arrest at the G1/S phase and trigger apoptosis in cancer cell lines. mdpi.com One potent derivative, compound 4c, was found to inhibit vesicular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis. mdpi.com

Another area of mechanistic investigation is the interaction of these compounds with plasma proteins, which significantly affects their bioavailability and distribution. Studies on 4-hydroxybenzoic acid's binding to human serum albumin (HSA) have used fluorescence quenching to determine the nature of the interaction. nih.gov Thermodynamic data from such studies suggest that the binding is a spontaneous process driven by hydrogen bonds and Van der Waals forces. nih.gov Furthermore, researchers are examining how these molecules affect bacterial cell integrity. The membrane permeability of certain antibacterial derivatives has been assessed using assays that measure membrane disruption, providing direct evidence of their mechanism of action against pathogens. acs.org

Integration of Computational and Experimental Approaches for Research

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery, and research on thiazole-benzoic acid scaffolds is no exception. In silico techniques, such as molecular docking and density functional theory (DFT), are routinely used to predict how these molecules will behave, guiding the synthesis and testing of the most promising candidates.

Molecular docking studies are widely employed to visualize the binding of synthesized derivatives to the active sites of target proteins. This approach has been used to predict the interactions of thiazole derivatives with key cancer-related proteins like aromatase, EGFR, CDK2, and Bcl-2. mdpi.com Similarly, docking has helped to rationalize the potent inhibitory activity of certain derivatives against protein kinase CK2. nih.gov These computational predictions are then validated through experimental enzymatic assays. The correlation between lower calculated atomic contact energy in docking simulations and higher observed anticancer activity provides a powerful tool for prioritizing synthetic efforts. jpionline.org

DFT is another computational method used to explore the electronic properties of molecules and predict their reactivity. In the study of antioxidant agents, DFT calculations have been used to evaluate various antioxidant descriptors and to suggest the likely mechanisms of action, such as hydrogen atom transfer (HAT) or sequential electron transfer proton transfer (SETPT). mdpi.com The theoretical results from these computational studies often show strong agreement with experimental outcomes from in vitro antioxidant assays (e.g., DPPH, ABTS, and FRAP), demonstrating the predictive power of this integrated approach. mdpi.com

Exploration of New Therapeutic Areas for Thiazole-Benzoic Acid Scaffolds

The versatility of the thiazole-benzoic acid scaffold has led to its exploration in a wide range of therapeutic areas, far beyond a single application. The inherent biological activity of the thiazole ring is a key driver of this diversity. nih.govbohrium.com Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. bohrium.comresearchgate.net

A significant area of investigation is in oncology. Derivatives of this scaffold have shown potent activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. mdpi.com The inhibition of protein kinase CK2, an enzyme implicated in various cancers, represents another promising anticancer strategy being pursued with these compounds. nih.gov

In the realm of infectious diseases, the thiazole core is being leveraged to combat multidrug-resistant bacteria. nih.gov Novel derivatives have shown potent growth inhibitory effects against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. acs.orgnih.gov

Furthermore, this scaffold is being investigated for neurodegenerative diseases. The suppression of the acetylcholinesterase (AChE) enzyme is a validated strategy for treating Alzheimer's disease, and thiazole derivatives have emerged as promising AChE inhibitors. nih.gov The potential to inhibit tyrosinase also opens up applications in dermatology for treating hyperpigmentation disorders. nih.gov This wide array of potential applications underscores the therapeutic promise of the thiazole-benzoic acid framework.

Compound/Derivative TypeTherapeutic AreaSpecific Target/ActivityReference
Substituted Thiazole-4[5H]-onesOncologyInhibition of VEGFR-2; Apoptosis induction in MCF-7 cells mdpi.com
4-(Thiazol-5-yl)benzoic acid analogsOncologyInhibition of Protein Kinase CK2 nih.gov
General Thiazole ScaffoldsNeurodegenerative DiseaseAcetylcholinesterase (AChE) Inhibition nih.gov
Naphthyl-substituted pyrazole-derived hydrazonesInfectious DiseaseGrowth inhibition of drug-resistant S. aureus and A. baumannii nih.gov
Hydroxyl substituted benzoic acid derivativesDermatologyTyrosinase Inhibition nih.gov

Design of Multi-Target Directed Ligands Based on the Core Structure

Complex multifactorial diseases such as cancer and Alzheimer's disease often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more biological targets simultaneously. nih.govpharmacologyonline.org The this compound scaffold is an excellent starting point for the design of MTDLs due to its synthetic tractability and inherent biological activity.

The MTDL design strategy often involves creating hybrid molecules by linking two or more distinct pharmacophores, each responsible for interacting with a different target. nih.gov For example, a molecule could be designed by combining the thiazole-benzoic acid core, known for its potential anti-inflammatory or antioxidant properties, with another moiety that inhibits a key enzyme in a disease pathway, such as acetylcholinesterase in Alzheimer's disease. nih.govnih.gov This approach aims to produce a synergistic therapeutic effect and can offer advantages over combination therapies by simplifying pharmacokinetics and reducing the potential for drug-drug interactions. pharmacologyonline.org

The development of MTDLs based on this scaffold could involve conjugating it with moieties from nonsteroidal anti-inflammatory drugs (NSAIDs) or other known bioactive compounds to create novel agents with combined anti-inflammatory, antioxidant, and enzyme-inhibitory properties. researchgate.net This innovative approach holds significant promise for developing more effective treatments for complex, multi-faceted diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-3-(thiazol-4-yl)benzoic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between hydroxybenzoic acid derivatives and thiazole-containing precursors. For example, refluxing in ethanol with glacial acetic acid as a catalyst (as described for structurally similar azo-benzoic acid derivatives) can facilitate condensation . Systematic optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Catalyst screening : Acidic or basic conditions can influence yield; acetic acid is often preferred for mild catalysis .
  • Reaction monitoring : TLC or HPLC at intervals ensures completion and identifies byproducts.
  • Post-reaction purification : Recrystallization or column chromatography resolves impurities, as demonstrated in CHN analysis protocols for analogous compounds .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • Elemental analysis (CHN) : Validates stoichiometry (e.g., C: 54.2%, H: 3.1%, N: 5.8% for similar derivatives) .
  • UV-Vis spectroscopy : Detects π→π* transitions in aromatic and thiazole moieties (λmax ~300–350 nm) .
  • NMR and MS : <sup>1</sup>H/<sup>13</sup>C NMR confirms substitution patterns, while high-resolution MS verifies molecular weight .
  • HPLC : Quantifies purity (>97% threshold for research-grade material) .

Q. How does the thiazole substituent influence the physicochemical properties of this compound compared to its parent benzoic acid?

  • Methodological Answer : The thiazole ring introduces:

  • Enhanced acidity : The electron-withdrawing thiazole increases the carboxylic acid’s pKa (e.g., ~2.5 vs. ~4.2 for 4-hydroxybenzoic acid) .
  • Solubility changes : Thiazole’s hydrophobicity reduces aqueous solubility, necessitating DMSO or ethanol for dissolution in biological assays .
  • UV spectral shifts : Conjugation with the thiazole’s heterocycle extends absorption maxima, useful for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability. Strategies include:

  • Standardized protocols : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (pH, temperature) .
  • Dose-response curves : Establish EC50/IC50 values across concentrations (e.g., 1–100 µM) to clarify potency thresholds .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .

Q. What computational strategies are recommended to predict the reactivity or binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2) or receptors. Focus on hydrogen bonding between the hydroxy group and active-site residues .
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize stable complexes for experimental validation .

Q. What experimental designs are critical for evaluating the pharmacokinetic profile of this compound in preclinical models?

  • Methodological Answer : Key steps include:

  • ADME assays :
  • Absorption : Caco-2 cell monolayer permeability studies .
  • Metabolism : Liver microsome incubation with LC-MS to identify phase I/II metabolites .
  • In vivo tracking : Administer isotopically labeled compound (e.g., <sup>13</sup>C) and quantify plasma/tissue levels via LC-MS .
  • Toxicity screening : Measure organ-specific biomarkers (e.g., ALT/AST for liver toxicity) .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry approaches, such as enzymatic catalysis, to reduce waste (e.g., lipase-mediated esterification for derivatives) .
  • Data Validation : Cross-reference spectral data with NIST databases to confirm structural assignments .
  • Safety Protocols : Adhere to GHS guidelines for handling corrosive intermediates (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.